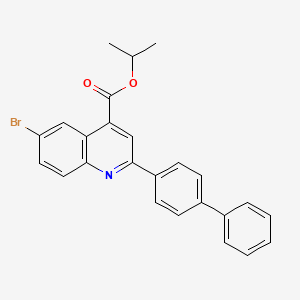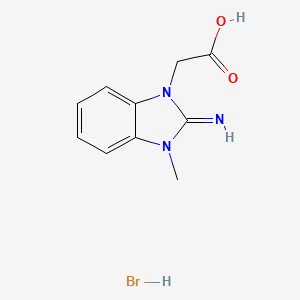![molecular formula C20H26N2O4S B5084592 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-phenylglycinamide](/img/structure/B5084592.png)
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-phenylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-phenylglycinamide, commonly known as EDPG, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. EDPG belongs to the class of sulfonamide-based compounds and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of EDPG is not fully understood, but it is believed to inhibit the synthesis of bacterial cell walls by interfering with the production of peptidoglycan. EDPG has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids.
Biochemical and Physiological Effects
EDPG has been found to have a low toxicity profile and does not cause significant adverse effects on cells. It has been shown to have a high affinity for bacterial cells and can selectively target them without affecting the surrounding healthy cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EDPG in lab experiments is its ability to selectively target bacterial cells without affecting the surrounding healthy cells. It also has a low toxicity profile and does not cause significant adverse effects on cells. However, one of the limitations of using EDPG is its limited solubility in water, which can affect its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of EDPG. One potential application is its use as a drug delivery system for targeted delivery of drugs to bacterial cells. EDPG can also be further studied for its potential use in the treatment of bacterial infections and as a potential alternative to traditional antibiotics. Further research can also explore the synthesis of EDPG derivatives with improved solubility and effectiveness.
Méthodes De Synthèse
EDPG can be synthesized using a multistep process that involves the reaction of 4-ethoxybenzenesulfonyl chloride with diethylamine, followed by the reaction with phenylglycine. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
EDPG has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties against both gram-positive and gram-negative bacteria. EDPG has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Propriétés
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-4-21(5-2)20(23)16-22(17-10-8-7-9-11-17)27(24,25)19-14-12-18(13-15-19)26-6-3/h7-15H,4-6,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJCBPYOJUGXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6804590 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-4-(4-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5084522.png)
![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084524.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5084525.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B5084535.png)


![3-(4-methoxyphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5084551.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B5084562.png)
![N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5084564.png)
![5-amino-1-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5084570.png)

![N-(2-{[4-(acetylamino)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5084575.png)

